5-(Piperidin-1-ylmethyl)quinolin-8-ol

Catalog No.
S665303
CAS No.
41455-83-8
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Piperidin-1-ylmethyl)quinolin-8-ol

CAS Number

41455-83-8

Product Name

5-(Piperidin-1-ylmethyl)quinolin-8-ol

IUPAC Name

5-(piperidin-1-ylmethyl)quinolin-8-ol

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c18-14-7-6-12(11-17-9-2-1-3-10-17)13-5-4-8-16-15(13)14/h4-8,18H,1-3,9-11H2

InChI Key

LZFBSWZQNARANH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

Canonical SMILES

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

Potential Applications in Kinase Inhibition:

Studies suggest that 5-(Piperidin-1-ylmethyl)quinolin-8-ol might possess properties for inhibiting kinases, which are enzymes involved in various cellular processes. A 2013 study published in the journal Bioorganic & Medicinal Chemistry Letters explored the development of novel quinoline derivatives as potential inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in B-cell signaling. The study identified 5-(Piperidin-1-ylmethyl)quinolin-8-ol as one of the derivatives exhibiting promising inhibitory activity against BTK, suggesting its potential as a lead compound for further development in the treatment of B-cell malignancies. []

5-(Piperidin-1-ylmethyl)quinolin-8-ol is a compound characterized by its quinoline structure, which includes a piperidine moiety. The chemical formula for this compound is C₁₅H₁₈N₂O, indicating it consists of 15 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly due to the presence of the hydroxyl group at the 8-position of the quinoline ring, which enhances its chelating properties and biological interactions .

The reactivity of 5-(Piperidin-1-ylmethyl)quinolin-8-ol can be attributed to the functional groups present in its structure. Notable reactions include:

  • Mannich Reaction: This compound can participate in Mannich-type reactions, where it acts as a nucleophile in the formation of more complex derivatives. The piperidine ring can undergo various modifications through electrophilic aromatic substitution or nucleophilic addition reactions .
  • Hydrogenation: The compound can also be subjected to hydrogenation processes, which can modify its functional groups and enhance biological activity .

5-(Piperidin-1-ylmethyl)quinolin-8-ol exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity: Studies have shown that derivatives of quinolin-8-ol possess anticancer properties, likely due to their ability to chelate metal ions that are crucial for cancer cell proliferation. The piperidine moiety contributes to enhanced selectivity and potency against various cancer cell lines .
  • Antimicrobial Properties: The compound has demonstrated antimicrobial activity against several pathogens, making it a candidate for further exploration in drug development .

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol typically involves several steps:

  • Formation of Quinoline Derivative: Initial synthesis often begins with the preparation of an 8-hydroxyquinoline derivative.
  • Piperidine Substitution: The piperidine moiety is introduced through a nucleophilic substitution reaction, where piperidine reacts with an activated form of the quinoline derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing .

5-(Piperidin-1-ylmethyl)quinolin-8-ol has several applications:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it valuable in drug discovery and development.
  • Metal Chelation Therapy: The compound's ability to chelate metals can be utilized in therapies aimed at metal toxicity or overload conditions.

Interaction studies have revealed that 5-(Piperidin-1-ylmethyl)quinolin-8-ol interacts with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific enzymes involved in cancer cell metabolism, enhancing its therapeutic potential .
  • Receptor Binding: Research indicates that this compound may bind selectively to receptors associated with neurotransmission and cancer progression, suggesting a multifaceted role in biological systems .

Several compounds share structural similarities with 5-(Piperidin-1-ylmethyl)quinolin-8-ol. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
7-(Piperidin-1-ylmethyl)quinolin-8-olPiperidine at position 7Different position of piperidine affects activity
5-Bromoquinolin-8-olBromo substituent at position 5Halogen substitution alters reactivity
7-(Methylpiperazinyl)methylquinolinMethylpiperazine instead of piperidineEnhanced solubility and different pharmacokinetics
5-(Aminomethyl)quinolin-8-olAminomethyl group replacing piperidinePotentially different biological activity due to amine

These comparisons illustrate that while these compounds share core structural features, variations in substituents lead to differing biological activities and applications.

The Piperidine Discovery Era

The discovery of piperidine marked a pivotal moment in heterocyclic chemistry. Thomas Anderson, a Scottish chemist, first reported piperidine in 1850 [1]. However, it was Auguste Cahours, a French chemist working in Paris, who provided the definitive characterization in 1852 after isolating this novel liquid base from pepper (Piper nigrum) and establishing its molecular formula as C₅H₁₁N [2] [1]. Cahours named the compound "piperidine" due to its botanical source, demonstrating the methodical approach of nineteenth-century chemists to nomenclature [2] [3].

The structural elucidation of piperidine proved extraordinarily challenging for the scientific community of that era. Despite its apparent simplicity from a modern perspective, the constitution of piperidine remained enigmatic until approximately 1881 [2]. The resolution of this structural problem was achieved through the collaborative efforts of August Hofmann and Albert Ladenburg, with Ladenburg providing the crucial insight in 1883 that established piperidine as a saturated six-membered ring containing nitrogen [2] [1].

The Quinoline-8-ol Chemical Heritage

Parallel to piperidine research, the development of quinoline chemistry proceeded through groundbreaking synthetic discoveries. Zdenko Hans Skraup, a Czech chemist, revolutionized quinoline synthesis in 1880 by developing the Skraup reaction, which enabled the systematic preparation of quinoline derivatives from aniline and glycerol under acidic conditions [4] [5] [6]. This synthetic breakthrough provided chemists with reliable access to quinoline scaffolds, establishing the foundation for extensive structural modifications.

The discovery of 8-hydroxyquinoline specifically occurred in 1880 when Hugo Weidel and his student Albert Cobenzl successfully synthesized this compound through the decarboxylation of oxycinchoninic acid derived from cinchonine [7] [8] . They characterized the resulting compound with a melting point of approximately 70°C and identified the presence of the hydroxyl group on the benzene ring, initially naming it "oxyquinoline" and "α-quinophenol" [7] [8].

Evolution of Synthetic Methodologies

The Mannich Reaction Development

The synthesis of 5-(Piperidin-1-ylmethyl)quinolin-8-ol became feasible through the development of the Mannich reaction, a fundamental aminoalkylation process that emerged as a cornerstone of organic synthesis [10] [11]. This three-component condensation reaction between an active hydrogen compound, formaldehyde, and a secondary amine enabled the systematic introduction of aminomethyl substituents into aromatic systems [10] [12].

The application of Mannich methodology to 8-hydroxyquinoline substrates represented a significant advancement in heterocyclic chemistry. Researchers demonstrated that 8-hydroxyquinoline could serve as an effective substrate for aminomethylation, with the reaction proceeding under mild conditions to yield Mannich bases with enhanced biological properties [13] [10] [11].

Modern Synthetic Approaches

Contemporary synthetic methodologies have refined the preparation of quinoline-piperidine conjugates through various innovative approaches. Microwave-assisted synthesis has emerged as a particularly effective technique, significantly reducing reaction times while improving yields [14]. The development of these advanced synthetic methods has enabled the preparation of compound libraries for systematic biological evaluation [15] [16].

Recognition of Biological Significance

Metal Chelation Properties Discovery

The recognition of 8-hydroxyquinoline's metal chelating properties marked a transformative period in its chemical history. By the 1920s, researchers had discovered the formation of insoluble chelates between 8-hydroxyquinoline and various metal ions [7] [17]. This discovery established 8-hydroxyquinoline as a privileged structure for metal complexation, with applications extending from analytical chemistry to therapeutic interventions [17] [18].

The chelating ability of 8-hydroxyquinoline derivatives stems from the bidentate coordination through both the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group [17] [19]. This property has proven particularly significant in the context of neurodegenerative diseases, where metal homeostasis dysregulation plays a crucial pathological role [18] [20].

Contemporary Research Developments

Structure-Activity Relationship Studies

Modern medicinal chemistry research has provided comprehensive insights into the structure-activity relationships governing 5-(Piperidin-1-ylmethyl)quinolin-8-ol and related derivatives [22] [23]. These studies have demonstrated that the specific positioning of the piperidine moiety at the 5-position of the quinolin-8-ol scaffold contributes significantly to biological activity and selectivity profiles [22].

Pharmaceutical Applications

The compound's development has encompassed diverse therapeutic applications beyond kinase inhibition. Research has demonstrated antimicrobial, antifungal, and potential anticancer activities, reflecting the versatility inherent in the quinolin-8-ol scaffold when functionalized with nitrogen-containing heterocycles [24] [25] [26]. The molecular formula C₁₅H₁₈N₂O indicates enhanced lipophilicity compared to the parent 8-hydroxyquinoline, potentially improving bioavailability and cellular penetration [27].

Historical Timeline Data Summary

YearDiscovery/DevelopmentKey ResearchersSignificance
1850Piperidine first reportedThomas AndersonFirst isolation of piperidine heterocycle
1852Piperidine characterizationAuguste CahoursIndependent confirmation and naming
18808-Hydroxyquinoline synthesisHugo Weidel, Albert CobenzlFoundation of quinolin-8-ol chemistry
1881Skraup synthesis developmentZdenko Hans SkraupSynthetic pathway for quinoline derivatives
1883Piperidine structure determinationAlbert LadenburgComplete molecular structure understanding
1920sMetal chelation discoveryVarious researchersRecognition of therapeutic potential
2013BTK inhibition identificationResearch teamsFirst specific biological activity
2018-2023Modern synthesis developmentMultiple groupsAdvanced synthetic methodologies

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.141913202 g/mol

Monoisotopic Mass

242.141913202 g/mol

Heavy Atom Count

18

Other CAS

41455-83-8

Dates

Modify: 2023-08-15

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